4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
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Overview
Description
4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings
Preparation Methods
The synthesis of 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 4-methylbenzylthiosemicarbazide. The final step involves the cyclization of this intermediate with pyridine-2-carboxylic acid in the presence of phosphorus oxychloride to form the desired compound .
Chemical Reactions Analysis
4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in acetic acid to form sulfoxides and sulfones.
Substitution: It can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Reduction: The compound can be reduced to form corresponding thiols under suitable conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, nucleophiles like amines for substitution, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are sulfoxides, sulfones, substituted derivatives, and thiols.
Scientific Research Applications
4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal activities.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may interact with enzymes or other proteins, disrupting their normal function and leading to the death of the microorganism .
Comparison with Similar Compounds
Similar compounds to 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine include:
4-(5-{[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl)pyridine: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical properties and biological activities.
4-(5-{[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-2-4-12(5-3-11)10-20-15-18-17-14(19-15)13-6-8-16-9-7-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXALMYFSXJXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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